molecular formula C17H23NO3 B065296 1-Boc-2-benzyl-4-piperidinone CAS No. 193480-28-3

1-Boc-2-benzyl-4-piperidinone

Cat. No.: B065296
CAS No.: 193480-28-3
M. Wt: 289.4 g/mol
InChI Key: LQBXEVOJCOQNTJ-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

1-Boc-2-benzyl-4-piperidinone is a versatile heterocyclic building block used in the synthesis of various medicinal compounds . The specific targets of this compound can vary depending on the final medicinal compound it is used to synthesize.

Pharmacokinetics

It has a molecular weight of 289.37 , a boiling point of 409°C at 760 mmHg , and a melting point of 79-80°C . These properties can influence the compound’s pharmacokinetics and bioavailability.

Action Environment

The action environment of this compound can be influenced by various factors. For instance, its stability can be affected by temperature, as suggested by its known boiling and melting points . .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Boc-2-benzyl-4-piperidinone can be synthesized through various methods. One common approach involves the reaction of 4-piperidone with benzyl bromide in the presence of a base, followed by protection of the nitrogen atom with a tert-butoxycarbonyl (Boc) group. The reaction conditions typically involve the use of solvents such as dichloromethane or tetrahydrofuran, and bases like sodium hydride or potassium carbonate .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. The use of automated reactors and advanced purification techniques like chromatography can enhance the efficiency of production .

Chemical Reactions Analysis

Types of Reactions: 1-Boc-2-benzyl-4-piperidinone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohol derivatives .

Scientific Research Applications

1-Boc-2-benzyl-4-piperidinone is widely used in scientific research due to its versatility:

Comparison with Similar Compounds

Uniqueness: 1-Boc-2-benzyl-4-piperidinone is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in the synthesis of certain pharmaceuticals and biochemical probes .

Properties

IUPAC Name

tert-butyl 2-benzyl-4-oxopiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO3/c1-17(2,3)21-16(20)18-10-9-15(19)12-14(18)11-13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQBXEVOJCOQNTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(=O)CC1CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70592760
Record name tert-Butyl 2-benzyl-4-oxopiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70592760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

193480-28-3
Record name tert-Butyl 2-benzyl-4-oxopiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70592760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Boc-2-benzylpiperidin-4-one
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